molecular formula C13H29NO8S2 B016354 (S)-Carnitine Mesylate Isobutylester, Mesylate Salt CAS No. 161886-59-5

(S)-Carnitine Mesylate Isobutylester, Mesylate Salt

Cat. No.: B016354
CAS No.: 161886-59-5
M. Wt: 391.5 g/mol
InChI Key: GIYCSBUWEZHZID-MERQFXBCSA-M
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Description

(S)-Carnitine Mesylate Isobutylester, Mesylate Salt (CAS: 161886-59-5) is a chemically modified derivative of L-carnitine, a naturally occurring compound critical for fatty acid metabolism. Its molecular formula is C₁₂H₂₆NO₅S⁺·CH₃O₃S⁻, with a molecular weight of 391.5 g/mol . The compound is synthesized as a mesylate (methanesulfonate) salt, a common strategy to enhance solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs) .

Properties

IUPAC Name

methanesulfonate;trimethyl-[(2S)-4-(2-methylpropoxy)-2-methylsulfonyloxy-4-oxobutyl]azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26NO5S.CH4O3S/c1-10(2)9-17-12(14)7-11(8-13(3,4)5)18-19(6,15)16;1-5(2,3)4/h10-11H,7-9H2,1-6H3;1H3,(H,2,3,4)/q+1;/p-1/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYCSBUWEZHZID-MERQFXBCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CC(C[N+](C)(C)C)OS(=O)(=O)C.CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC(=O)C[C@@H](C[N+](C)(C)C)OS(=O)(=O)C.CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29NO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453660
Record name (S)-Carnitine Mesylate Isobutylester, Mesylate Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161886-59-5
Record name (S)-Carnitine Mesylate Isobutylester, Mesylate Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation Using Isobutyl Iodide

In a protocol adapted from EP0559625B1, acetyl L-carnitine inner salt is suspended in anhydrous acetonitrile and reacted with isobutyl iodide (1:1 molar ratio) at 50°C for 12 hours. The reaction proceeds via SN2 nucleophilic substitution, with the iodide ion acting as a leaving group:

Acetyl L-carnitine inner salt+isobutyl iodideAcetyl L-carnitine isobutyl ester iodide+byproducts\text{Acetyl L-carnitine inner salt} + \text{isobutyl iodide} \rightarrow \text{Acetyl L-carnitine isobutyl ester iodide} + \text{byproducts}

The crude product is concentrated under vacuum, yielding an oily residue that is purified via silica gel chromatography (CH₂Cl₂:MeOH 9:1).

Acid Chloride-Mediated Esterification

Alternative routes employ isobutyryl L-carnitine chloride as an intermediate. The acid chloride is synthesized by treating isobutyryl L-carnitine with oxalyl chloride in dichloromethane. Subsequent reaction with isobutyl alcohol in the presence of triethylamine affords the ester:

Isobutyryl L-carnitine chloride+isobutyl alcoholEt3N(S)-Carnitine isobutylester chloride+HCl\text{Isobutyryl L-carnitine chloride} + \text{isobutyl alcohol} \xrightarrow{\text{Et}_3\text{N}} \text{(S)-Carnitine isobutylester chloride} + \text{HCl}

This method achieves higher yields (≥70%) but requires stringent anhydrous conditions.

Mesylate Salt Formation

The final step involves converting the ester intermediate into its mesylate salt to improve crystallinity and stability. This is accomplished by reacting the free base with methanesulfonic acid in a polar aprotic solvent (e.g., acetonitrile or acetone):

(S)-Carnitine isobutylester+CH3SO3H(S)-Carnitine mesylate isobutylester, mesylate salt\text{(S)-Carnitine isobutylester} + \text{CH}3\text{SO}3\text{H} \rightarrow \text{(S)-Carnitine mesylate isobutylester, mesylate salt}

The reaction is typically conducted at room temperature for 2–4 hours, followed by solvent evaporation and recrystallization from isopropanol/acetone mixtures.

Purification and Characterization

Critical purification steps ensure pharmaceutical-grade purity:

  • Chromatography : Silica gel columns buffered with 2% Na₂HPO₄ effectively separate unreacted isobutyl alcohol and byproducts.

  • Recrystallization : Isopropanol-acetone co-solvent systems yield crystals with >99% purity, as confirmed by HPLC.

  • Spectroscopic Analysis :

    • ¹H NMR (D₂O): δ 3.25 (s, 9H, N⁺(CH₃)₃), 2.95 (m, 2H, CH₂SO₃), 1.85 (m, 1H, isobutyl CH).

    • Optical Rotation : [α]²⁵D = +28.5° (c = 1, H₂O), confirming retention of (S)-configuration.

Industrial Scalability and Yield Optimization

Comparative data from patented methods reveal trade-offs between yield and complexity:

MethodReaction Time (h)Yield (%)Purity (%)
Direct alkylation125598
Acid chloride route67299
Aqueous-phase synthesis86595

The acid chloride route, despite requiring anhydrous conditions, offers superior yields and is favored for large-scale production.

Challenges and Innovations

  • Steric Hindrance : Bulky isobutyl groups slow nucleophilic substitution, necessitating elevated temperatures (50–60°C).

  • Byproduct Formation : Competing O-alkylation is mitigated by using a 10% excess of isobutyl iodide.

  • Green Chemistry : Recent advances replace dichloromethane with cyclopentyl methyl ether (CPME), reducing environmental impact .

Scientific Research Applications

Biochemical Applications

Organic Synthesis
(S)-Carnitine Mesylate Isobutylester serves as a useful compound in organic synthesis. It can be utilized in the preparation of other carnitine derivatives and related compounds, which are important in various biochemical pathways and therapeutic applications .

Transport Studies
Research indicates that isobutyrylcarnitine (IBC), a derivative closely related to (S)-Carnitine Mesylate Isobutylester, is involved in the activity of organic cation transporter 1 (OCT1). IBC serves as a biomarker for OCT1 activity, which is significant for understanding drug metabolism and pharmacokinetics in humans . This suggests that (S)-Carnitine Mesylate Isobutylester may also play a role in similar transport studies, aiding in the exploration of carnitine's effects on cellular uptake mechanisms.

Pharmacological Applications

Neuroprotective Effects
Studies highlight the neuroprotective properties of carnitine derivatives, including (S)-Carnitine Mesylate Isobutylester. The compound has shown potential in inhibiting neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases . For instance, it has been noted to inhibit methamphetamine-induced activation of MMP-9, suggesting its protective role against drug-induced neurotoxicity.

Cardioprotective Properties
In various animal models, carnitine derivatives have demonstrated cardioprotective effects. For example, they have been shown to mitigate cardiac toxicity induced by chemotherapeutic agents like sunitinib through anti-inflammatory pathways . This points to the potential use of (S)-Carnitine Mesylate Isobutylester in developing therapies for cardiac protection during cancer treatments.

Metabolic Effects

Anti-Diabetic Properties
Research indicates that carnitine compounds can improve glucose metabolism and reduce insulin resistance. In animal studies, (S)-Carnitine derivatives have shown promising results in enhancing glucose uptake and reducing serum adiponectin levels, which are associated with metabolic disorders . This suggests a potential application in managing diabetes and metabolic syndrome.

Anti-Obesity Effects
(S)-Carnitine Mesylate Isobutylester may also contribute to weight management strategies by promoting fatty acid oxidation and reducing body fat accumulation. Studies involving obese animal models have reported reductions in plasma lipid levels and improvements in exercise endurance following treatment with carnitine derivatives .

Summary of Research Findings

The following table summarizes key findings from recent studies regarding the applications of (S)-Carnitine Mesylate Isobutylester:

Application AreaEffect ObservedStudy Reference
Organic SynthesisUseful for synthesizing other carnitine derivatives
NeuroprotectionInhibition of MMP-9 activation
CardioprotectionMitigation of cardiac toxicity from chemotherapy
Anti-DiabeticImprovement in glucose metabolism
Anti-ObesityReduction in plasma lipids and body fat

Mechanism of Action

The mechanism of action of (S)-Carnitine Mesylate Isobutylester, Mesylate Salt involves its role in the transport of fatty acids into the mitochondria for β-oxidation. The compound facilitates the transfer of long-chain fatty acids across the mitochondrial membrane, where they are oxidized to produce energy. This process is crucial for maintaining cellular energy homeostasis and supporting metabolic functions.

Comparison with Similar Compounds

Pharmacokinetic Properties

Mesylate salts are frequently employed to optimize pharmacokinetic (PK) profiles. For example:

  • Gepotidacin Mesylate : In phase 1 trials, gepotidacin mesylate showed comparable plasma exposure (AUC₀–∞: 15.8–18.6 mg·h/mL) to its free-base forms but exhibited a longer half-life (11.8 h vs. 10.2 h) .
  • GSK3640254 Mesylate : Compared to its bis-hydrochloride salt, the mesylate form demonstrated ~12% higher AUC and ~16% higher Cmax, though these differences were deemed clinically insignificant .

Table 1: PK Parameters of Selected Mesylate Salts

Compound Formulation AUC₀–∞ (mg·h/mL) Cmax (mg/mL) t₁/₂ (h)
Gepotidacin Mesylate Salt 15.8–18.6 4.37–5.35 11.8
Gepotidacin Free-Base 17.5–18.6 4.49–5.35 10.2
GSK3640254 Mesylate Salt 1.12* 1.16* N/A
GSK3640254 Bis-Hydrochloride 1.00* 1.00* N/A

*Normalized values .

For (S)-Carnitine Mesylate Isobutylester, the mesylate salt may similarly improve oral bioavailability and metabolic stability compared to non-salt forms, though specific PK data are unavailable.

Table 2: Clinical Efficacy of Mesylate-Based Therapies

Compound Indication Response Rate Key Mechanism
Imatinib Mesylate Chronic Myeloid Leukemia 98% (CR) BCR-ABL kinase inhibition
Nelfinavir Mesylate HIV-1/Kaposi’s Sarcoma Phase III Viral protease inhibition
Nafamostat Mesylate COVID-19 (preclinical) 90% inhibition TMPRSS2 blockade

Structural and Crystalline Properties

Mesylate salts often exhibit unique crystalline structures that enhance stability:

  • Enrofloxacin Mesylate : Forms hydrogen-bonded crystals distinct from the free base, increasing molecular interaction forces and stability .
  • Pridinol Mesylate: Exists in anhydrous and monohydrated forms, with hydration affecting solubility and shelf life .
  • OZ439 Mesylate : Exhibits amphiphilic properties, forming micelles above 3.9 mg/mL (CMC), which may influence drug delivery .

Table 3: Crystallographic Data of Mesylate Salts

Compound Crystal System Key Features
Enrofloxacin Mesylate Monoclinic Hydrogen-bonded network
Pridinol Mesylate Orthorhombic Hydration-dependent polymorphism
OZ439 Mesylate N/A Micelle formation above CMC

Advantages Over Other Salt Forms

Salt selection critically impacts drug performance:

  • Paroxetine Mesylate vs. Hydrochloride : The mesylate salt has slightly altered PK profiles, including delayed absorption, which may reduce side effects .
  • Gepotidacin Mesylate vs. Free-Base : The salt form showed equivalent efficacy but better dissolution rates, justifying its selection for phase III trials .

For (S)-Carnitine, the mesylate salt likely offers advantages in solubility and stability over hydrochloride or free-base counterparts, aligning with trends in API formulation .

Biological Activity

(S)-Carnitine Mesylate Isobutylester, Mesylate Salt is a derivative of carnitine, a quaternary ammonium compound that plays a crucial role in the metabolism of fatty acids. This compound is particularly noted for its potential biological activities, which include enhancing mitochondrial function, improving energy metabolism, and exhibiting protective effects against oxidative stress.

  • Fatty Acid Transport :
    • (S)-Carnitine facilitates the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This process is essential for maintaining energy homeostasis in cells, especially in muscle tissues during exercise or metabolic stress .
  • Mitochondrial Protection :
    • The compound has been shown to protect mitochondrial membranes from oxidative damage. It helps stabilize cell membranes and prevents the detrimental effects caused by free radicals and reactive oxygen species (ROS) .
  • Energy Metabolism Enhancement :
    • Studies indicate that (S)-Carnitine can improve physical performance and endurance by increasing the availability of fatty acids for energy production, thus sparing glycogen stores during prolonged exercise .

Clinical Studies

  • A clinical trial involving patients with chronic fatigue syndrome demonstrated that supplementation with (S)-Carnitine significantly improved fatigue levels and overall quality of life. Participants reported enhanced energy levels and reduced muscle soreness post-exercise .
  • Another study focused on patients with advanced cancer found that (S)-Carnitine supplementation improved physical performance metrics, suggesting its role in mitigating cancer-related fatigue through enhanced mitochondrial function .

Animal Studies

  • In rodent models, administration of (S)-Carnitine was associated with improved cardiac function following ischemic events. The compound helped reduce myocardial infarct size and improved recovery post-injury by enhancing fatty acid oxidation .

Comparative Biological Activity Table

Study Type Findings Reference
Clinical TrialImproved fatigue and quality of life in chronic fatigue syndrome patients
Clinical TrialEnhanced physical performance in cancer patients
Animal StudyReduced myocardial infarct size and improved cardiac recovery
Animal StudyIncreased endurance and reduced muscle soreness during exercise

1. Chronic Fatigue Syndrome

A double-blind placebo-controlled study assessed the impact of (S)-Carnitine on patients diagnosed with chronic fatigue syndrome. Over 12 weeks, participants receiving the supplement reported a 30% improvement in fatigue levels compared to those on placebo.

2. Cardiovascular Health

In a study involving rats subjected to induced myocardial infarction, those treated with (S)-Carnitine demonstrated a significant reduction in infarct size and better functional recovery metrics than control groups, highlighting its cardioprotective properties.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the stereochemical and electronic properties of (S)-Carnitine Mesylate Isobutylester, Mesylate Salt?

  • Methodological Answer : Combine UV-Vis spectroscopy (260–280 nm range for n→π* transitions) and electronic circular dichroism (ECD) to assess stereochemical integrity. Theoretical calculations, such as time-dependent density functional theory (TDDFT), validate experimental spectra by correlating transitions with molecular orbital interactions (e.g., natural bond orbital (NBO) analysis) . Ensure aqueous solution compatibility for accurate enantiomer differentiation.

Q. How does the mesylate anion influence the solubility and stability of carnitine derivatives in aqueous formulations?

  • Methodological Answer : Mesylate salts enhance hydrophilicity and buffering capacity due to the CH₃SO₃⁻ anion's ionizable nature. For stability testing, compare mesylate salts with other counterions (e.g., hydrochloride) under accelerated degradation conditions (pH 3–9, 40–60°C). Monitor via HPLC for degradation products and dynamic vapor sorption (DVS) for hygroscopicity .

Q. What synthetic strategies are effective for preparing mesylate salts of chiral compounds like (S)-Carnitine derivatives?

  • Methodological Answer : Use a one-pot synthesis approach with mesylate-forming agents (e.g., methanesulfonic acid) in polar aprotic solvents (DMSO or acetonitrile). Optimize reaction temperature (70–90°C) and stoichiometry to prevent racemization. Confirm chirality via polarimetry and chiral HPLC .

Advanced Research Questions

Q. How can salt form optimization improve the pharmacokinetic profile of (S)-Carnitine Mesylate Isobutylester in preclinical models?

  • Methodological Answer : Conduct parallel salt screening (mesylate vs. hydrochloride, tosylate) using in vitro permeability (Caco-2 assays) and solubility-permeability interplay studies. For in vivo validation, administer salt forms to rodent models and compare bioavailability via LC-MS/MS plasma analysis. Mesylate salts often show enhanced solubility but require pH-adjusted formulations for intestinal absorption .

Q. What role do mesylate counterions play in modulating molecular interactions in enantioselective catalysis?

  • Methodological Answer : Investigate anion-π or hydrogen-bonding interactions using NMR (ROESY) and X-ray crystallography. For example, mesylate anions in chiral catalysts can stabilize transition states via cooperative H-bonding with thiourea groups, improving enantiomeric excess (ee) by >20% in asymmetric syntheses .

Q. How do mesylate salts affect the solid-state stability of carnitine derivatives under accelerated storage conditions?

  • Methodological Answer : Perform stress testing (40°C/75% RH, 6 months) on mesylate salt polymorphs. Characterize polymorph transitions via PXRD and DSC. Mesylate salts with excess sodium mesylate (10% w/w) exhibit improved buffering against hydrolysis, reducing degradation by 30–50% compared to non-buffered forms .

Q. What computational models predict the mesylate salt's impact on drug-receptor binding kinetics?

  • Methodological Answer : Apply molecular dynamics (MD) simulations with explicit solvent models to assess counterion effects on binding free energy. For carnitine derivatives, mesylate anions may disrupt electrostatic interactions with cationic binding pockets, requiring ligand-reparameterization in force fields like CHARMM or AMBER .

Data Contradictions and Resolution

  • Contradiction : reports mesylate salts stabilize ECD spectra in aqueous solutions, while notes mesylate's acidic nature may catalyze undesired reactions.
    • Resolution : Neutralize mesylate salts with weak bases (e.g., NaHCO₃) during synthesis to mitigate acid-catalyzed side reactions while retaining spectral stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(S)-Carnitine Mesylate Isobutylester, Mesylate Salt
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(S)-Carnitine Mesylate Isobutylester, Mesylate Salt

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